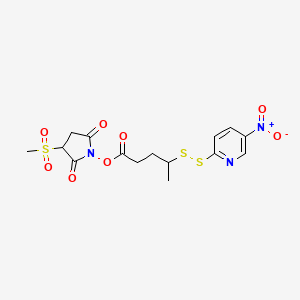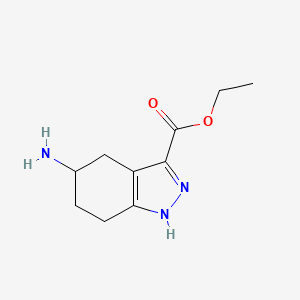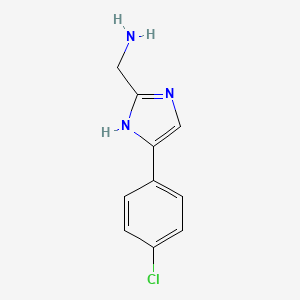
Nvp-qav-572
概要
説明
準備方法
合成経路と反応条件
NVP-QAV-572の合成は、市販の出発物質から始まる複数のステップを含みます。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの精製プロセスによって得られます .
工業生産方法
This compoundの工業生産は、ラボスケールの合成と同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、自動反応器、連続フローシステム、および高度な精製技術の使用が含まれており、最終生成物の高収率と高純度が保証されます .
化学反応の分析
反応の種類
NVP-QAV-572は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。
置換: This compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性がありますが、還元は化合物の還元型を生成する可能性があります .
科学研究の応用
This compoundは、科学研究において、次のような幅広い用途があります。
化学: PI3Kシグナル伝達経路とそのさまざまな化学プロセスにおける役割を研究するために使用されます。
生物学: PI3K阻害の細胞の成長、増殖、および生存に対する影響を調査するために、細胞および分子生物学研究で使用されます。
医学: 癌や炎症性疾患など、PI3Kシグナル伝達の調節不全が関与する疾患の潜在的な治療薬として研究されています。
科学的研究の応用
NVP-QAV-572 has a wide range of applications in scientific research, including:
Chemistry: Used to study the PI3K signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated PI3K signaling, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway
作用機序
NVP-QAV-572は、PI3K酵素の活性を阻害することにより効果を発揮します。この阻害はPI3Kシグナル伝達経路を阻害し、AKTやmTORなどの下流の標的のリン酸化が減少します。 この経路の阻害は、細胞の成長、増殖、および生存を含むさまざまな細胞プロセスに影響を与えます .
類似の化合物との比較
This compoundは、PI3K酵素に対するその高い効力と選択性により、他のPI3K阻害剤とは異なります。類似の化合物には以下が含まれます。
BKM120(ブパリシブ): より幅広い活性スペクトルを持つ別のPI3K阻害剤です。
GDC-0941(ピックチリシブ): 異なる化学構造を持つ強力なPI3K阻害剤です。
CAL-101(イデラリシブ): 臨床環境で使用されているアイソフォーム選択的PI3K阻害剤です
これらの化合物は同様の作用機序を共有していますが、選択性、効力、および化学構造が異なり、this compoundは特定の研究用途のための貴重なツールとなっています .
類似化合物との比較
NVP-QAV-572 is unique compared to other PI3K inhibitors due to its high potency and selectivity for the PI3K enzyme. Similar compounds include:
BKM120 (Buparlisib): Another PI3K inhibitor with a broader spectrum of activity.
GDC-0941 (Pictilisib): A potent PI3K inhibitor with a different chemical structure.
CAL-101 (Idelalisib): An isoform-selective PI3K inhibitor used in clinical settings
These compounds share similar mechanisms of action but differ in their selectivity, potency, and chemical structures, making this compound a valuable tool for specific research applications .
特性
IUPAC Name |
1-[2-[2-(2-fluoroethyl)tetrazol-5-yl]ethyl]-3-[5-(3-fluoro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N7O3S2/c1-10-15(11-3-4-13(12(19)9-11)31(2,28)29)30-17(21-10)22-16(27)20-7-5-14-23-25-26(24-14)8-6-18/h3-4,9H,5-8H2,1-2H3,(H2,20,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZRRNNFHAJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NCCC2=NN(N=N2)CCF)C3=CC(=C(C=C3)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














